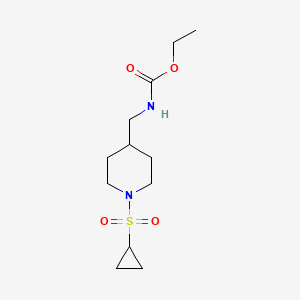

Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate

Description

Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate is a synthetic carbamate derivative featuring a piperidine core substituted with a cyclopropylsulfonyl group at the 1-position and an ethyl carbamate moiety at the 4-methyl position. Carbamates are widely utilized in medicinal chemistry due to their ability to enhance metabolic stability and modulate pharmacokinetic properties.

Properties

IUPAC Name |

ethyl N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-2-18-12(15)13-9-10-5-7-14(8-6-10)19(16,17)11-3-4-11/h10-11H,2-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBGGOXEIBNHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate is being investigated as a potential scaffold for developing new therapeutic agents targeting various biological pathways. Its ability to interact with specific enzymes and receptors makes it a candidate for drug design aimed at treating conditions such as cancer and neurological disorders.

Inhibition of Protein-Protein Interactions

Research indicates that compounds similar to this compound may inhibit critical protein-protein interactions, such as those involving the menin-MLL complex. This interaction is significant in the context of acute leukemia, where targeting these pathways could lead to novel treatments. For example, studies have shown that related methyl carbamates exhibit high-affinity binding to menin, indicating that similar mechanisms may apply to this compound .

Synthesis and Modification

The synthesis of this compound involves multi-step reactions that require precise control over conditions such as temperature and solvent choice. Modifications to the compound can enhance its pharmacological properties or yield analogs for further study. Understanding the reaction mechanisms is crucial for optimizing these processes.

Therapeutic Development

A study highlighted the potential of carbamate derivatives in developing inhibitors for specific targets in cancer therapy. This compound's structure suggests it could serve as a template for creating potent inhibitors against various cancer-related targets .

In vitro studies assessing the biological activity of similar compounds have shown promising results in inhibiting cell growth in cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the micromolar range, suggesting that this compound could exhibit comparable efficacy .

Mechanism of Action

The mechanism of action of Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance binding affinity and specificity, while the piperidine ring can interact with hydrophobic pockets in proteins. The carbamate group may undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features of Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate and Analogues

Pharmacological and Functional Divergences

Opioid Receptor-Targeting Analogues

Compounds such as fentanyl carbamate and ortho-fluoroacryl fentanyl ( ) share the piperidine backbone but incorporate phenylethyl and fluorophenyl groups, which are hallmarks of synthetic opioids. These modifications enhance µ-opioid receptor binding, conferring potent analgesic effects. In contrast, the cyclopropylsulfonyl group in the target compound likely redirects selectivity away from opioid receptors, as sulfonyl groups are more commonly associated with enzyme inhibition (e.g., sulfonamide antibiotics) or allosteric modulation.

Carbamate-Linked Heterocyclic Derivatives

The patent-derived compounds in , such as (2-Piperidin-1-yl-ethyl)-carbamic acid esters, feature complex heterocyclic systems (e.g., pyrrolo-triazolo-pyrazine). These structures are designed for high-affinity interactions with kinases or adenosine receptors, suggesting applications in oncology or immunology. The target compound’s simpler cyclopropylsulfonyl group may prioritize metabolic stability over multi-target engagement.

Substituent-Driven Pharmacokinetics

- Cyclopropylsulfonyl vs.

- Carbamate Position : The ethyl carbamate at the 4-methyl position (target compound) vs. N-phenyl carbamate (fentanyl carbamate) alters electronic effects, impacting hydrolysis rates and metabolic degradation.

Biological Activity

Ethyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C12H22N2O4S

- Molecular Weight : 290.38 g/mol

- CAS Number : 1235064-63-7

This compound functions primarily as an inhibitor of specific protein interactions within cellular pathways. Its mechanism is thought to involve the modulation of signaling pathways that are critical in the context of various diseases, including cancer and metabolic disorders.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated high-affinity inhibition of the menin-MLL protein-protein interaction, which is crucial in certain leukemias. This compound showed an IC50 value of 0.3 µM against the MV4;11 cell line, indicating potent antiproliferative effects .

Inhibition Studies

The biological activity can be summarized through various studies that focus on its inhibitory effects:

| Compound | Target | Binding Affinity (K_i) | IC50 (µM) |

|---|---|---|---|

| This compound | Menin | 2.7 nM | 0.3 |

| Related Compound A | Menin | 3.2 nM | Not specified |

| Related Compound B | Menin | 8.5 nM | Not specified |

These findings suggest that this compound and its analogs could serve as promising candidates for further development in cancer therapy.

Case Studies and Research Findings

- Study on Protein Interaction Inhibition :

- Metabolic Implications :

- Synthesis and Characterization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.